Enhanced Lipophilicity (LogP) of 1-Ethyl-1H-pyrrol-2-amine Versus Unsubstituted and Methyl Analogs
1-Ethyl-1H-pyrrol-2-amine exhibits a significantly higher computed LogP (1.67) compared to unsubstituted 1H-pyrrol-2-amine (0.4) and the 1-methyl analog (0.3) [1]. This increase in lipophilicity, driven by the ethyl substituent, is expected to enhance passive membrane permeability and alter tissue distribution profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.67140 (XLogP3) |
| Comparator Or Baseline | 1H-Pyrrol-2-amine (unsubstituted): 0.4 (XLogP3); 1-Methyl-1H-pyrrol-2-amine: 0.3 (XLogP) |
| Quantified Difference | Target is 1.27 to 1.37 log units higher |
| Conditions | In silico prediction (XLogP3 method) |
Why This Matters
Higher LogP indicates increased lipophilicity, which correlates with improved membrane permeability and potential blood-brain barrier penetration, critical for CNS-targeted drug discovery and cellular assay performance.
- [1] Chem960. (n.d.). 173853-66-2 (1H-Pyrrol-2-amine, 1-methyl-). View Source
